Magnol

Description

Origin and Natural Distribution within Magnolia Species

Magnolol (B1675913) is primarily found in the bark of various species belonging to the Magnolia genus, which is part of the Magnoliaceae family. Notable sources include Magnolia officinalis, Magnolia obovata, and Magnolia dealbata mdpi.com. The Magnolia genus is ancient, with fossilized specimens dating back millions of years, and exhibits a disjunct natural distribution across East and Southeast Asia, as well as eastern North America, Central America, the West Indies, and parts of South America researchgate.netgbif.orgwikipedia.org.

Within these species, Magnolol is one of the key active ingredients, often present alongside its structural isomer, Honokiol (B1673403) mdpi.combiowaynutrition.comwikipedia.org. The concentration of Magnolol in the bark of Magnolia officinalis can range from 2% to 11% of the dry weight researchgate.net. While the bark is the primary source, Magnolol and Honokiol are also found in lower quantities in Magnolia leaves, offering a potential alternative for extraction that could help conserve bark resources biowaynutrition.com.

Overview of Historical and Traditional Utilization Relevant to Modern Scientific Inquiry

The bark of Magnolia species has a long history of use in traditional Chinese and Japanese medicine, where it is known as "Houpu" in Chinese medicine webmd.comakashanaturals.comnih.gov. Its use dates back thousands of years, with records in texts like the "Shennong Herbal Classic" from the Qin and Han Dynasty (around 221 B.C. to 220 A.D.) nih.gov. Traditionally, magnolia bark was employed for a variety of ailments, including digestive issues, anxiety, stress, respiratory problems, asthma, constipation, edema, abdominal distension, and malaria webmd.comakashanaturals.comnih.gov. It was also considered to have antipyretic, analgesic, sedative, constipating, anti-asthmatic, cardioprotective, vasoprotective, and antibacterial properties mdpi.com.

The historical application of magnolia bark for conditions related to stress, anxiety, and digestive health is particularly relevant to modern scientific inquiry webmd.comakashanaturals.com. Research today investigates the compounds responsible for these effects, specifically Magnolol and Honokiol webmd.comakashanaturals.com. Traditional uses as sedatives and anxiolytics have led to studies exploring their impact on the nervous system and GABA receptors researchgate.netnih.gov. Similarly, the traditional use for digestive issues aligns with modern research into their effects on gut bacteria and digestive tract motility webmd.com. The traditional understanding of magnolia bark having anti-inflammatory and antioxidant properties is also supported by contemporary research into the biological activities of Magnolol webmd.comakashanaturals.com.

Scope and Research Imperatives of Magnolol Investigations

Contemporary research on Magnolol is broad and driven by the need to understand the mechanisms behind its traditionally observed effects and explore its potential for new therapeutic applications. The scope of investigation includes its activities as an antioxidant, anti-inflammatory, anti-cancer, analgesic, neuroprotective, anticoagulant, smooth muscle relaxing, antidiabetic, and antimicrobial agent mdpi.comwebmd.comnih.govmdpi.comresearchgate.netresearchgate.net.

Research imperatives focus on elucidating the molecular mechanisms through which Magnolol exerts its effects. Studies are investigating its influence on various signaling pathways, such as NF-κB/MAPK, Nrf2/HO-1, and PI3K/Akt pathways, which are implicated in inflammation, oxidative stress, and cell proliferation researchgate.netnih.govscirp.org. For instance, research has shown Magnolol's ability to inhibit the activation of the PI3K/Akt/NF-κB pathway in the context of osteoarthritis nih.gov. Its potential in managing conditions like type 2 diabetes and its complications is being explored, with studies indicating its influence on glucose uptake and lipid metabolism mdpi.com. Furthermore, the neuroprotective potential, particularly in models of Parkinson's and Alzheimer's diseases, and its impact on cognitive functions like concentration, learning, and memory are active areas of research mdpi.com. The anti-cancer properties of Magnolol against various cancer types, including pancreatic, melanoma, cholangiocarcinoma, and oral cancer, are also under extensive investigation, focusing on mechanisms like inhibiting proliferation, migration, and inducing apoptosis researchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

The table below summarizes some key research findings related to Magnolol's biological activities and associated mechanisms:

| Biological Activity | Research Findings & Mechanisms | Source(s) |

| Antioxidant | Protects cells against damage by free radicals; protects rat heart mitochondria against lipid peroxidation. webmd.comresearchgate.neteurekaselect.commdpi.com | webmd.comresearchgate.neteurekaselect.commdpi.com |

| Anti-inflammatory | Reduces inflammation; inhibits production of pro-inflammatory cytokines; inhibits NF-κB and MAPK signaling pathways. webmd.comakashanaturals.comresearchgate.netnih.govscirp.org | webmd.comakashanaturals.comresearchgate.netnih.gov |

| Anti-cancer | Inhibits growth and invasion of various cancer cells (e.g., pancreatic, cholangiocarcinoma, oral cancer); induces apoptosis; suppresses NF-κB signaling. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net | researchgate.netfrontiersin.orgresearchgate.netresearchgate.net |

| Neuroprotective | Protects brain cells against damage; shows protective effects in Parkinson's and Alzheimer's models; supports concentration, learning, and memory. mdpi.comwebmd.comnih.gov | mdpi.comwebmd.comnih.gov |

| Antidiabetic | Influences stimulation of glucose uptake in adipocytes; inhibits adipogenesis; reduces fatty acid synthase activity. mdpi.com | mdpi.com |

| Antimicrobial | Inhibitory effects on various bacteria (e.g., Candida albicans, Acinetobacter baumannii, Helicobacter pylori, S. aureus) and plant pathogens. webmd.commdpi.com | webmd.commdpi.com |

| Cardiovascular Protection | Beneficial effect on blood vessels and heart muscle; hypotensive effect; prevents ischemic changes; protects against atherosclerosis, thrombosis, and cardiac hypertrophy. mdpi.comresearchgate.neteurekaselect.commdpi.com | mdpi.comresearchgate.neteurekaselect.commdpi.com |

| Anxiolytic/Sedative | Enhances activity of GABAA receptors; reduces anxiety; improves sleep. researchgate.netwebmd.comnih.gov | researchgate.netwebmd.comnih.gov |

| Analgesic | Has a proven analgesic effect. mdpi.com | mdpi.com |

Note: The table above summarizes research findings. For detailed data and experimental conditions, please refer to the cited sources. The interactive nature of the table would ideally allow users to click on a biological activity to see more detailed findings and associated research, or filter by activity or source.

Despite the promising findings, research imperatives also include addressing challenges such as Magnolol's low water solubility, low bioavailability, and rapid metabolism, which can limit its clinical application mdpi.comresearchgate.netthieme-connect.de. Future research aims to develop new formulations and semi-synthetic derivatives to overcome these limitations and enhance its therapeutic potential researchgate.netresearchgate.net. There is also a need for more clinical evidence in humans, particularly regarding its absorption, bioavailability, and the comparison of activities between Magnolol and Honokiol mdpi.com.

Structure

2D Structure

3D Structure

Properties

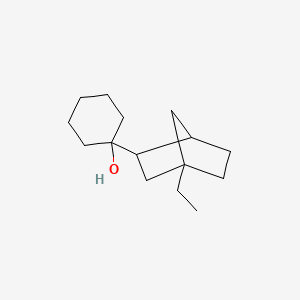

CAS No. |

92046-48-5 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

1-(4-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H26O/c1-2-14-9-6-12(10-14)13(11-14)15(16)7-4-3-5-8-15/h12-13,16H,2-11H2,1H3 |

InChI Key |

XVOKPNRYHDZDMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CCC(C1)C(C2)C3(CCCCC3)O |

Origin of Product |

United States |

Botanical Sources and Advanced Extraction Methodologies

Identification of Magnolol-Rich Magnolia Species and Plant Tissues

Magnolol (B1675913) is predominantly found in the bark of several Magnolia species, notably Magnolia officinalis and Magnolia grandiflora. wikipedia.orgfrontiersin.org Magnolia officinalis, also known as Houpo in traditional Chinese medicine, is a key source. nih.govmdpi.comwebmd.com While bark is the primary medicinal part utilized, magnolol is also present in the roots, stems, flowers, and leaves of different Magnolia species. mdpi.comnih.govaccurateclinic.comhealthline.com

Studies indicate that the concentration of magnolol can vary significantly depending on factors such as the Magnolia species, the specific part of the plant used, the area of origin, altitude, and the age of the tree. nih.govthieme-connect.com Research suggests that the root bark of Magnolia officinalis tends to have a higher total content of magnolol and its isomer honokiol (B1673403) compared to stem and branch bark. plamed.cn For instance, the total content of magnolol in magnolia bark and branch bark has been reported around 2.30%, whereas in root bark, it can be as high as 8.22%. plamed.cn The roots of younger Magnolia officinalis plants (typically 2 to 5 years old) have been identified as a raw material with a high content of total magnolol. google.com

More than 250 different constituents, including phenolic compounds like magnolol and honokiol, alkaloids, steroids, and volatile oils, have been isolated from various parts of Magnolia species. mdpi.comaccurateclinic.comnih.gov Magnolol and honokiol are considered the two principal phenolic compounds and main active constituents in the bark. nih.govnih.gov

Innovative Extraction Techniques for Magnolol and Related Lignans (B1203133)

Extracting magnolol from Magnolia plant material traditionally involved methods like heat-reflux extraction, which can be time-consuming and require significant amounts of organic solvents. tandfonline.com To address these limitations and improve efficiency and selectivity, several innovative extraction techniques have been explored and optimized for magnolol and related lignans like honokiol. These advanced methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional techniques. tandfonline.comsapub.orgmdpi.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an alternative technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.netmdpi.com MAE offers advantages such as high efficiency, selectivity, simpler manipulation, and a significant reduction in organic solvent consumption. researchgate.net Studies have evaluated MAE for the extraction of bioactive compounds, including magnolol, and compared it with other methods. researchgate.net Optimization of MAE for extracting phenolic compounds from plant materials often involves parameters such as solvent composition, liquid-to-solid ratio, microwave power, and extraction time. mdpi.comanalis.com.mymdpi.comscielo.br

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and enhance the release of target compounds. researchgate.nettandfonline.comscience.gov UAE is considered a promising technique for extracting bioactive compounds like magnolol and honokiol. researchgate.nettandfonline.comnih.gov Research has investigated the effects of various parameters on the efficiency of UAE for magnolol extraction, including the type and concentration of solvent, sample size, pH, ultrasonic power, and extraction time. tandfonline.comtandfonline.comnih.gov Studies have shown that under optimal conditions, UAE can provide higher extraction efficiencies compared to traditional methods. researchgate.nettandfonline.com However, excessive ultrasonic power or extraction time can potentially lead to the degradation of magnolol and honokiol due to thermal oxidation caused by the ultrasonic waves. tandfonline.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a substance, typically carbon dioxide, in its supercritical state (above its critical temperature and pressure) as the extraction solvent. nih.govcsic.es Supercritical fluids possess properties between those of a liquid and a gas, allowing for enhanced diffusion into the plant matrix and efficient extraction of non-polar or slightly polar compounds like magnolol. csic.esresearchgate.net SFE is considered a green extraction method due to the use of non-toxic and readily available CO2. researchgate.net Parameters such as pressure, temperature, and the addition of co-solvents (e.g., ethanol) significantly influence the solubility of target compounds and the efficiency and selectivity of SFE. csic.esresearchgate.netcapes.gov.brmdpi.commdpi.com Studies on SFE of magnolol from Magnolia officinalis have shown that extraction pressure and temperature strongly affect the yield of active principles. researchgate.net SFE can also offer better selectivity for certain compounds compared to other methods. researchgate.net

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE) or Pressurized Solvent Extraction (PSE), uses liquid solvents at elevated temperatures and pressures to enhance the extraction of compounds from solid or semi-solid matrices. sapub.orgmdpi.comscispace.comsapub.org The high temperature increases the solubility and mass transfer rate, while the pressure keeps the solvent in a liquid state above its normal boiling point, allowing for better penetration into the plant material. mdpi.comscispace.comsapub.org PLE is recognized for being a fast and efficient technique that uses less solvent compared to conventional methods like Soxhlet extraction. sapub.orgmdpi.comscispace.comsapub.org Research on PLE of magnolol and honokiol from Magnolia officinalis has demonstrated higher proportions of these active principles in the extracts compared to Soxhlet extraction. sapub.orgscispace.com Optimization parameters for PLE include solvent type, temperature, pressure, and extraction time. mdpi.comsapub.orgmdpi.com

Optimization Parameters in Magnolol Extraction

Optimizing the extraction process is crucial to maximize the yield and purity of magnolol from botanical sources. Various parameters need to be considered and adjusted depending on the chosen extraction technique and the specific plant material.

For MAE, key optimization parameters include solvent concentration (e.g., ethanol (B145695) concentration in water), microwave power, extraction time, and the solid-to-solvent ratio. mdpi.comanalis.com.mymdpi.comscielo.br Studies have utilized response surface methodology (RSM) to determine optimal MAE conditions for extracting phenolic compounds. mdpi.comanalis.com.myscielo.br

In UAE, parameters such as the type and concentration of the solvent (e.g., using green solvents like polyethylene (B3416737) glycol), sample size, pH, ultrasonic power, and extraction time are critical for optimization. tandfonline.comtandfonline.comnih.gov Finding the right balance is important, as excessive ultrasonic energy can lead to degradation. tandfonline.com

For SFE, the most influential parameters affecting the solubility and yield of magnolol are typically pressure and temperature. csic.esresearchgate.netmdpi.com The addition and concentration of co-solvents, as well as CO2 flow rate and particle size of the plant material, also play significant roles. csic.esresearchgate.netcapes.gov.brmdpi.commdpi.com Optimization studies using designs like Taguchi have shown the strong influence of pressure and temperature on the extraction of magnolol from Magnolia officinalis. researchgate.net

In PLE, the choice of solvent, temperature, extraction time, and pressure are the main parameters influencing the process performance. mdpi.comsapub.orgmdpi.com The nature of the plant matrix and the properties and localization of magnolol within the matrix also affect the optimal conditions. sapub.org Elevated temperatures and pressures in PLE enhance solubility and mass transfer, leading to improved extraction efficiency. mdpi.comscispace.comsapub.org

The optimization of these parameters is often achieved through experimental design methodologies like Response Surface Methodology (RSM) or Taguchi design, which help to evaluate the influence of multiple variables and their interactions on the extraction yield and selectivity. mdpi.comanalis.com.myscielo.brresearchgate.netmdpi.commdpi.com

Here is a table summarizing some reported findings on magnolol content in different plant tissues:

| Magnolia Species | Plant Tissue | Magnolol Content | Reference |

| Magnolia officinalis | Bark & Branch Bark | ~2.30% (Total with Honokiol) | plamed.cn |

| Magnolia officinalis | Root Bark | ~8.22% (Total with Honokiol) | plamed.cn |

| Magnolia tree | Roots | 87–96 mg/g of extract (Highest content) | nih.gov |

| Magnolia tree | Plant extracts | 0.05 mg/g to 91.91 mg/g (Varies) | nih.gov |

Here is a table illustrating the effect of extraction technique on magnolol yield based on one study comparing PLE and Soxhlet:

| Extraction Technique | Magnolol Proportion in Extract | Reference |

| PLE | 46% | sapub.orgscispace.com |

| Soxhlet | 30% | sapub.orgscispace.com |

Here is a table summarizing some reported optimization parameters for different extraction techniques (Note: Specific magnolol extraction parameters may vary depending on the study and matrix):

| Extraction Technique | Key Optimization Parameters | Examples of Influential Factors | Reference |

| MAE | Solvent concentration, Microwave power, Extraction time, Solid-to-solvent ratio | Ethanol concentration, Irradiation time, Microwave power | mdpi.comanalis.com.mymdpi.comscielo.br |

| UAE | Solvent type and concentration, Sample size, pH, Ultrasonic power, Extraction time | PEG concentration, Ultrasonic power, Extraction time | tandfonline.comtandfonline.comnih.gov |

| SFE | Pressure, Temperature, Co-solvent concentration, CO2 flow rate, Particle size | Pressure (>50% influence on selectivity), Temperature, Ethanol % | csic.esresearchgate.netcapes.gov.brmdpi.commdpi.com |

| PLE | Solvent type, Temperature, Pressure, Extraction time | Temperature, Pressure, Liquid-to-solid ratio, Extraction duration | mdpi.comsapub.orgmdpi.com |

Biosynthetic Pathways and Genetic Elucidation of Magnolol

Proposed Biosynthetic Route from Precursor Molecules

The proposed biosynthetic route for magnolol (B1675913) involves the conversion of upstream metabolites leading to the formation of chavicol, followed by the dimerization of two chavicol units. This process is hypothesized to be catalyzed by specific enzymes within the plant. researchgate.netmdpi.com

Role of Chavicol in Magnolol Biosynthesis

Chavicol (p-allylphenol) is identified as a key precursor molecule in the biosynthesis of magnolol. researchgate.netmdpi.comwikipedia.org It is a natural phenylpropene compound. wikipedia.org The proposed pathway suggests that magnolol is synthesized by linking two molecules of chavicol. researchgate.netmdpi.com Chavicol itself is synthesized through a pathway involving enzymes such as tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), alcohol dehydrogenase (ADH), coniferyl alcohol acetyltransferase (CAAT), and allylphenol synthases (APS). mdpi.com Multiple copies of the genes encoding these enzymes are present in the M. officinalis genome and are expressed in tissues where magnolol is produced. mdpi.com

Enzymatic Catalysis in Dimerization: Laccase Involvement

The dimerization of two chavicol molecules to form magnolol is hypothesized to be catalyzed by laccase enzymes. researchgate.netmdpi.comresearchgate.net Laccases are multicopper oxidases that play a role in oxidizing aromatic substrates, including phenolics, and are involved in anabolic processes in plants. mdpi.comnih.govnih.gov They facilitate the oxidation of low-molecular-weight phenolics into dimeric products through self/cross-coupling reactions. mdpi.comnih.gov Experimental evidence supports the role of laccase in catalyzing the synthesis of magnolol from chavicol in vitro, confirming this as a crucial step in the biosynthetic pathway within M. officinalis. mdpi.comresearchgate.net Specifically, the enzyme MoLAC14 has been identified as a pivotal laccase in magnolol synthesis in M. officinalis. researchgate.netresearchgate.netnih.gov

Genomic and Transcriptomic Analysis for Pathway Gene Identification

Genomic and transcriptomic analyses have been instrumental in identifying the genes involved in magnolol biosynthesis in M. officinalis. Transcriptome sequencing of magnolol-producing tissues has been conducted to validate the proposed biosynthetic pathway. researchgate.netmdpi.com By leveraging RNA-seq data, researchers have refined the genome annotation of M. officinalis and identified laccase genes. researchgate.netmdpi.com Highly expressed laccase genes in magnolol-producing tissues were selected for functional analysis to examine their ability to synthesize magnolol in vitro. researchgate.netmdpi.com This approach led to the identification of specific laccase enzymes responsible for magnolol synthesis. researchgate.netmdpi.com Studies have identified multiple copies of genes related to the chavicol synthesis pathway (TALs, 4CLs, CCRs, ADHs, CAATs, and APSs) in the M. officinalis genome, with some being differentially expressed in various tissues. mdpi.com Transcriptomic analysis has also been used in other contexts to understand the effects of magnolol on gene expression in different organisms or conditions, although this is distinct from elucidating the plant's own biosynthetic pathway genes. nih.govmdpi.comijpsonline.comfrontiersin.orgnih.govnih.gov

Biotechnological Approaches for Magnolol Production

Biotechnological approaches are being explored to overcome challenges associated with obtaining magnolol solely through extraction from M. officinalis, such as the long cultivation time required and the relatively low concentration of magnolol in the plant bark. researchgate.netmdpi.com Synthetic biology offers a promising avenue for the efficient production of natural compounds like magnolol. researchgate.netmdpi.comresearchgate.netnih.gov The elucidation of the magnolol biosynthetic pathway, particularly the identification of key enzymes like laccase (MoLAC14), lays the groundwork for synthetic biology-driven production. researchgate.netmdpi.comresearchgate.netnih.gov Efforts have included optimizing the activity and stability of enzymes involved in the pathway. For instance, modifications to the MoLAC14 enzyme through selective mutations have enhanced its thermal stability and catalytic activity, leading to significantly increased magnolol production in vitro. researchgate.netmdpi.comresearchgate.netnih.gov Research has demonstrated the potential for producing magnolol in cell suspension cultures of Magnolia dealbata, achieving higher yields compared to field-grown plants. researchgate.net These biotechnological advancements aim to provide more efficient and sustainable methods for obtaining magnolol.

Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| Magnolol | 72300 |

| Chavicol | 68148 |

| Matairesinol | 122253 |

Data Table: MoLAC14 Enzyme Kinetics (Example based on search result mention of Table 1 in researchgate.net)

While the full data from Table 1 in source researchgate.net is not directly available in the search snippets, the text mentions enzyme kinetics were determined for wild-type and engineered laccase. An example structure for presenting such data, if it were available, is shown below.

| Enzyme Variant | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) |

| Wild-type MoLAC14 | [Data] | [Data] | [Data] |

| Engineered MoLAC14 (e.g., L532A mutant) | [Data] | [Data] | [Data] |

Data Table: Relative Expression Levels of Genes in A. alternata under Magnolol Stress (Example based on search result mention of Figure 4A in nih.gov)

Similarly, while the full data from Figure 4A in source nih.gov is not provided, the text describes the down-regulation of certain genes. An example structure for presenting such data is below.

| Gene ID | Fold Change (Magnolol Treated vs. Control) | Significance (p-value) |

| pksI | -4.39 | [Data] |

| omtI | -2.28 | [Data] |

| moxI | Significantly down-regulated | [Data] |

| sdrI | Significantly down-regulated | [Data] |

| doxI | No significant difference | [Data] |

Synthetic Chemistry and Structural Modification of Magnolol

Conventional Synthetic Routes to Magnolol (B1675913)

Chemical synthesis of magnolol has been explored since the 1950s. Early efforts proposed using chavicol as a substrate for magnolol synthesis through suitable chemical transformation. mdpi.com Another approach in the 1980s involved synthesizing magnolol from phenol, although this method was reported to be non-specific, resulting in low yields and the formation of by-products. mdpi.com

While specific detailed "conventional synthetic routes" for de novo magnolol synthesis based solely on the provided citation thegoodscentscompany.com are not extensively described within that source, thegoodscentscompany.com discusses the synthesis of magnolol and honokiol (B1673403) derivatives, particularly focusing on a prodrug approach. This involves the transformation of the hydroxyl groups of magnolol and honokiol into ester functional groups. thegoodscentscompany.com This suggests that conventional synthetic strategies for manipulating the magnolol scaffold, even if not for its initial construction, involve reactions targeting its key functional groups.

Design and Synthesis of Magnolol Derivatives

The design and synthesis of magnolol derivatives have been a significant area of research aimed at enhancing its therapeutic potential and overcoming limitations such as poor water solubility and low bioavailability. researchgate.net Numerous studies have reported the synthesis of a wide array of magnolol derivatives through various chemical reactions targeting different parts of the molecule. mdpi.comnih.govresearchgate.netwikipedia.orgwikidata.orgresearchgate.netguidetopharmacology.orgresearchgate.netnih.govcabidigitallibrary.orgfrontiersin.orgnih.govnih.gov These modifications have led to the development of semi-synthetic derivatives with structural variants exhibiting new and improved pharmacological properties, with some showing significantly greater cytotoxicity compared to magnolol. researchgate.netnih.gov

For instance, studies have designed and synthesized series of magnolol derivatives, evaluating their activities for various applications, including anti-aging effects and anti-cancer properties. mdpi.comresearchgate.netnih.govnih.gov The synthesis of these derivatives often involves reactions that selectively modify the phenolic hydroxyl groups, the benzene (B151609) rings, or the diene bonds (allyl groups) of the magnolol structure. researchgate.netresearchgate.netnih.gov

Strategies for Functional Group Modification (e.g., phenolic hydroxyl groups, benzene rings, diene bonds)

Structural modifications of magnolol primarily focus on its key functional groups: the phenolic hydroxyl groups, the benzene rings, and the allyl (diene) bonds. researchgate.netresearchgate.netnih.gov Changes to these sites can lead to altered biological activities, toxicity, and bioavailability. researchgate.netresearchgate.net

Modification of the phenolic hydroxyl groups is a common strategy. This includes reactions such as alkylation, esterification, and the introduction of various functional groups. researchgate.netwikidata.orgresearchgate.netcabidigitallibrary.orgnih.gov For example, Williamson alkylation has been used to synthesize magnolol derivatives by replacing the hydroxyl group with an alkyloxy group. nih.govwikidata.orgnih.gov Acetylation and nitration methods have also been employed to modify the phenolic hydroxyls. nih.gov Introducing groups like methyl, isopropyl, allyl, 2-propynyl, nitroso, ester, and benzyl (B1604629) groups at the hydroxyl positions has been explored to potentially reduce toxicity and increase efficacy or enhance antioxidant activity. mdpi.comresearchgate.netnih.gov The introduction of ester groups, acylhydrazides, and 1,3,4-oxadiazoles at the phenolic hydroxyl groups has also been reported. cabidigitallibrary.org Furthermore, novel derivatives linking a 1,3,5-triazine (B166579) ring to one of the phenolic OH groups have been synthesized via alkylation catalyzed by potassium carbonate. mdpi.comresearchgate.netnih.gov The position and protection of the phenol-OH group can significantly influence in vitro activities. researchgate.net

Modifications of the benzene rings have involved reactions such as Friedel-Crafts alkylation, introducing alkyl groups to the benzene ring. nih.gov Suzuki coupling reactions, catalyzed by palladium, have also been utilized to synthesize magnolol derivatives involving the formation of carbon-carbon bonds between benzene groups. nih.govfrontiersin.org Introducing amino or nitro groups to the biphenyl (B1667301) core has also been achieved through optimized synthetic procedures like the Suzuki-Miyaura cross-coupling reaction followed by functional group insertions and rearrangements. researchgate.net Halogenation of the benzene ring has also been explored. frontiersin.org

Modification of the diene bonds, specifically the allyl groups, has included addition reactions. nih.gov Hydrogenation of the propylene (B89431) group has also been performed, leading to derivatives with altered activity. nih.gov Claisen rearrangement has been used to prepare allylated magnolol derivatives. frontiersin.org

These modification strategies highlight the versatility of the magnolol scaffold for generating a diverse library of analogues with varied chemical and biological properties.

Prodrug Approaches for Modulating Pharmacological Action

The prodrug approach is a valuable strategy employed to improve the bioactivity of compounds by chemically transforming functional groups to enhance properties like water solubility, absorption, distribution, metabolism, and excretion. nih.govijpsonline.com For magnolol, which faces challenges such as poor aqueous solubility, the prodrug strategy has been applied to modulate its pharmacological action. thegoodscentscompany.comthegoodscentscompany.com

A key approach involves the transformation of the phenolic hydroxyl groups into ester functional groups. thegoodscentscompany.com This esterification can lead to derivatives with improved water solubility and potentially enhanced potency. thegoodscentscompany.comthegoodscentscompany.com The rationale is that the ester linkage can undergo in vivo biotransformation through chemical or enzymatic cleavage, releasing the active magnolol molecule at the target site. thegoodscentscompany.com Studies have shown that ester derivatives, such as butyrate (B1204436) esters, can significantly influence the antiproliferative activity, suggesting that the combination of an ester group and a free phenol-OH group plays a role in the observed pharmacological effects. thegoodscentscompany.comnih.govthegoodscentscompany.com

Green Chemistry Principles in Magnolol Synthesis

The application of green chemistry principles in the synthesis of magnolol and its derivatives is gaining importance to minimize environmental impact and promote sustainability. This involves utilizing renewable resources, developing energy-efficient processes, and employing environmentally friendly solvents and reagents. rsc.org

Magnolol itself, being a natural product derived from plants, serves as a renewable feedstock for the synthesis of bio-based materials and derivatives. nih.govrsc.orgwikipedia.orgresearchgate.net Researchers have explored synthesizing magnolol-based compounds using green chemistry approaches. For instance, the synthesis of benzoxazine (B1645224) monomers from renewable magnolol and furfurylamine (B118560) has been achieved using microwave irradiation and poly(ethylene glycol) (PEG) as a green solvent. nih.govfishersci.ca This approach demonstrated the advantages of microwave heating for rapid synthesis and the benefits of using a green solvent. nih.govfishersci.ca

Efforts to develop more efficient and sustainable synthetic procedures for magnolol and related compounds are ongoing, aiming to reduce the reliance on costly reagents and improve yields while adhering to environmentally conscious practices. google.com

Characterization of Novel Magnolol Analogues

The synthesis of novel magnolol analogues necessitates thorough characterization to confirm their chemical structures, purity, and properties. A range of spectroscopic and analytical techniques are routinely employed for this purpose.

Commonly used techniques for the structural characterization of magnolol derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide detailed information about the hydrogen and carbon environments within the molecule. mdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.govmdpi.com Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRMS or HR-ESI-MS), is used to determine the molecular weight and elemental composition of the synthesized compounds. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

Other spectroscopic techniques like Ultraviolet-Visible (UV) spectroscopy and Infrared (IR) spectroscopy are also utilized to obtain information about the electronic transitions and functional groups present in the molecules. cabidigitallibrary.org In some cases, X-ray crystallography is employed to determine the absolute configuration and detailed three-dimensional structure of crystalline derivatives. cabidigitallibrary.org

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are frequently used to assess the purity of the synthesized magnolol derivatives. nih.gov Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermal behavior and polymerization characteristics of magnolol-based monomers and materials. rsc.org

These characterization methods are essential for confirming the successful synthesis of novel magnolol analogues and providing a basis for understanding their structure-activity relationships and potential applications.

Structure Activity Relationship Sar Studies of Magnolol and Its Derivatives

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

Influence of Hydroxyl Moieties

The hydroxyl groups present in the biphenyl (B1667301) core of magnolol (B1675913) play a key role in its biological activities. Studies have shown that these hydroxyl groups are important for antifungal activity. nih.govacs.org For instance, O-alkylation of the hydroxyl groups in magnolol has been shown to influence cytotoxic activity against various cancer cell lines. While O-alkylation of one hydroxyl group might improve cytotoxic activity, alkylation of both hydroxyl groups can render the derivatives inactive. mdpi.com This suggests that at least one free hydroxyl group is often essential for certain activities. Methylation or di-methylation at the phenolic hydroxyl groups of magnolol has also been found to potentially reduce cytotoxicity to normal cells. nih.gov

Impact of Allyl Bisphenol Structure Modifications

Magnolol possesses an allyl bisphenol structure, and modifications to this core structure significantly impact its biological properties. The presence of both hydroxyl and allyl groups on the biphenyl core has been linked to some of the biological properties of magnolol and its isomer, honokiol (B1673403). cnr.it Changes to the allyl bisphenol structure, including modifications to the allyl groups, benzene (B151609) rings, and diene bonds, are common strategies in the design of magnolol derivatives. researchgate.netnih.gov These modifications can lead to derivatives with enhanced activities, such as improved anti-aging effects, where both the allyl groups and the hydroxyls on the phenyl ring were found to be active groups. nih.govfrontiersin.org For example, introducing groups like allyl, 2-propynyl, and nitroso with better antioxidant activity has been explored to enhance the anti-aging effect. nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry approaches, particularly molecular docking and binding free-energy calculations, are valuable tools in complementing experimental SAR studies. These methods provide insights into the molecular interactions between magnolol or its derivatives and their biological targets, helping to explain observed activity differences based on structural variations. mdpi.commdpi.comacs.orgusda.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking studies are widely used to predict the binding modes and affinities of magnolol and its derivatives to target proteins or receptors. mdpi.comwikipedia.orgwikidata.org These studies can reveal the key residues involved in the interaction and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-pi stacking) that stabilize the complex. mdpi.comfrontiersin.org

For example, molecular docking studies have been used to investigate the potential binding of magnolol and its derivatives to various targets, including:

Squalene epoxidase, an enzyme involved in fungal ergosterol (B1671047) synthesis. Docking suggested that magnolol and honokiol fit the binding site and interact via hydrogen bonding to specific residues. mdpi.com

Importin-β1, a nuclear chaperone. Molecular docking indicated that magnolol and honokiol interact within the contact area of Importin-β1 with the GTP binding protein Ran, suggesting that these biphenols can bind through intramolecular interactions like hydrogen bonding and hydrophobic contacts. frontiersin.org

Cannabinoid receptors (CB1 and CB2). Docking studies revealed the importance of a hydroxyl moiety forming hydrogen bonds with specific serine residues in both receptors and highlighted pi-pi interactions with phenylalanine residues. mdpi.comusda.gov

α-Glucosidase, an enzyme relevant to type 2 diabetes. Docking provided support for experimental findings on the inhibitory activity of magnolol. mdpi.com

eGFR receptors in breast cancer cells, used to computationally estimate anticancer activity of magnolol-derived benzoxazine (B1645224) monomers. acs.org

These studies help visualize how different parts of the magnolol structure interact with the binding site of a target, providing a molecular basis for understanding SAR.

Binding Free-Energy Calculations

Binding free-energy calculations are computational methods used to quantify the strength of the interaction between a ligand (like magnolol or its derivative) and its receptor. These calculations provide a thermodynamic perspective on the binding process and can help explain differences in binding affinities observed experimentally or predicted by docking. mdpi.comusda.govwikipedia.org

Studies have utilized binding free-energy calculations to further delineate SAR. For instance, in studies involving cannabinoid receptors, binding free-energy data helped explain the impact of replacing a hydroxyl group with a methoxy (B1213986) group on the binding affinity towards CB1R versus CB2R. mdpi.comusda.gov Similarly, calculations have been performed for the interaction between magnolol and proteins like NDM-1, a metallo-beta-lactamase, to understand the energy contributions of specific residues to the total binding energy. nih.gov These calculations provide a more quantitative measure of the interaction strength, complementing the qualitative insights from molecular docking and contributing to a deeper understanding of how structural modifications influence binding and, consequently, biological activity.

Here is a table summarizing some research findings related to Magnolol's interactions:

| Target / Interaction | Key Findings | Relevant Section | Source |

| Antifungal Activity | Hydroxyl groups play a key role. nih.govacs.org Derivatives can be more potent than magnolol. nih.gov | 5.1.1 | nih.govacs.org |

| Cytotoxic Activity (Cancer Cells) | O-alkylation of hydroxyl groups influences activity; at least one free OH may be necessary. mdpi.com Substituents on benzyl (B1604629) ring also matter. mdpi.com | 5.1.1, 5.1.2 | mdpi.com |

| Anti-aging Effect | Allyl groups and hydroxyls on the phenyl are active groups. nih.govfrontiersin.org | 5.1.1, 5.1.2 | nih.govfrontiersin.org |

| Squalene Epoxidase (Antifungal) | Docking suggests binding in the active site via hydrogen bonding to Leu416. mdpi.com | 5.2.1 | mdpi.com |

| Importin-β1 | Docking indicates interaction in the Ran binding area via H-bonding and hydrophobic contacts. frontiersin.org | 5.2.1 | frontiersin.org |

| Cannabinoid Receptors (CB1, CB2) | Hydroxyl moiety forms H-bonds with Ser383 (CB1R) and Ser285 (CB2R). mdpi.comusda.gov Pi-pi interactions with Phe residues observed. mdpi.com | 5.2.1 | mdpi.comusda.gov |

| α-Glucosidase | Docking supports inhibitory activity. mdpi.com Binding predominantly sustained by hydrophobic interactions. mdpi.com | 5.2.1, 5.2.2 | mdpi.com |

| NDM-1 (Metallo-beta-lactamase) | Binding free energy calculated; specific residues contribute strongly to binding. nih.gov | 5.2.2 | nih.gov |

| Bovine Serum Albumin (BSA) | Hydrophobic forces play a major role in the interaction. nih.govresearchgate.net | 5.2.2 (Implied) | nih.govresearchgate.net |

Molecular Mechanisms and Cellular Pharmacology of Magnolol in Vitro Investigations

Regulation of Cellular Proliferation and Viability in Malignant Cells

Magnolol (B1675913) has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines. mdpi.commdpi.com The concentration required for this inhibitory effect can vary depending on the cancer type and treatment duration. For instance, in vitro IC50 values for magnolol typically range from 20 to 100 μM after 24 hours of treatment in the majority of cancer types. mdpi.com A minimum effective inhibitory dose of 2.4 μM has been reported in cancer stem cells derived from oral squamous cell carcinoma. mdpi.com

Studies have indicated that magnolol's antiproliferative effects are associated with the attenuation of signaling pathways such as PI3K/Akt/mTOR. mdpi.com Magnolol has been observed to decrease the phosphorylation of key proteins in this pathway, including PI3K, Akt, mTOR, p70S6K, and 4E-BP1, an effect that appears to be independent of the specific cancer type. mdpi.com Furthermore, magnolol has been shown to inhibit DNA synthesis, contributing to the suppression of cell proliferation in cultured human colon and liver cancer cells. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.comjst.go.jp Promoting apoptosis in cancer cells is a feasible strategy for anticancer therapy. mdpi.com Magnolol has been widely investigated for its ability to induce apoptosis in numerous cancer cell lines. mdpi.commdpi.comnih.govnih.gov Different cellular mechanisms underlying magnolol-triggered apoptosis have been explored. mdpi.com

Mitochondria-Dependent Intrinsic Pathway Modulation

The mitochondria-dependent intrinsic apoptotic pathway is a major process initiated by intracellular stress stimuli and involves the release of cytochrome c from mitochondria, regulated by Bcl-2 family proteins and caspases. mdpi.comjst.go.jp Magnolol primarily induces apoptosis through this pathway in various cancer types, including breast cancer, colon cancer, glioblastoma, liver cancer, lung cancer, lymphoma, melanoma, osteosarcoma, ovarian cancer, and thyroid cancer. mdpi.com

Magnolol treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, resulting in an elevated Bax/Bcl-2 ratio. mdpi.com This imbalance promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. mdpi.comnih.govnih.govingentaconnect.comdovepress.com Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9. mdpi.com Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. mdpi.comnih.goviiarjournals.orgamegroups.orgsemanticscholar.org Magnolol has also been shown to induce the mitochondria-to-nucleus translocation of apoptosis-inducing factor (AIF), further contributing to apoptosis induction. mdpi.comingentaconnect.com

Data from in vitro studies illustrating the effect of magnolol on mitochondrial membrane potential and caspase activation are presented in the table below.

| Cancer Cell Line | Magnolol Concentration | Treatment Duration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Caspase Activation | Reference |

|---|---|---|---|---|---|

| Human glioblastoma cells | Not specified | Not specified | Decreased oncotarget.com | Caspase-9 and Caspase-3 activated oncotarget.com | oncotarget.com |

| NSCLC cells (A549 and CL1-5-F4) | Various concentrations | Not specified | Loss of Ψm induced iiarjournals.org | Caspase-3, -8, and -9 cleavage induced iiarjournals.org | iiarjournals.org |

| MCF-7 breast cancer cells | Not specified | Not specified | Reduced ingentaconnect.com | Caspase-dependent apoptosis ingentaconnect.com | ingentaconnect.com |

| HepG2 hepatocellular carcinoma cells | 10, 20, 30 µM | 48 hours | Loss of mitochondrial membrane potential dovepress.com | Cytochrome c release dovepress.com | dovepress.com |

| COLO205 colon cancer cells | 100 µM | Not specified | Cytochrome c translocation nih.govnih.gov | Caspase-3, -8, and -9 activation nih.gov | nih.govnih.gov |

| HCT-116 colon cancer cells | Not specified | Not specified | Release of mitochondrial cytochrome c nih.gov | Caspase-3 and PARP cleavages nih.gov | nih.gov |

| CH27 lung squamous carcinoma cells | 80-100 µM | Not specified | Release of cytochrome c from mitochondria nih.gov | Caspase cascade activated nih.gov | nih.gov |

| SGC-7901 gastric adenocarcinoma cells | Various concentrations | Not specified | Dissipation of mitochondrial membrane potential (ΔΨm) semanticscholar.org | Caspase-3 activation semanticscholar.org | semanticscholar.org |

| KYSE-150 esophagus cancer cells | 50 µM (48h), 150 µM (24h) | 24 or 48 hours | Not specified | Caspase-3 and Caspase-9 activated nih.gov | nih.gov |

| TNBC cell lines (MDA-MB-231 and 4T1) | Various concentrations | 48 hours | Higher loss of mitochondrial membrane potential (ΔΨm) iiarjournals.org | Cleaved caspase-3, -8, and -9 increased iiarjournals.org | iiarjournals.org |

Death Receptor Pathway Involvement

In addition to the intrinsic pathway, magnolol can also activate the extrinsic, or death receptor-mediated, apoptotic pathway in some cancer cell types, including fibrosarcoma, glioblastoma, leukemia, melanoma, renal cancer, and skin cancer. mdpi.comjst.go.jp This pathway is initiated by the binding of death ligands (such as FASL, TNF, and TRAIL) to their corresponding death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of procaspase-8. mdpi.comjst.go.jp Activated caspase-8 then directly cleaves and activates executioner caspases like caspase-3. mdpi.comiiarjournals.org

Studies have shown that magnolol can induce death receptor-mediated caspase-8 activation in a concentration-dependent manner. mdpi.comiiarjournals.org For example, magnolol increased the expression of FAS and FASL in NSCLC cells. iiarjournals.orgiiarjournals.org Magnolol has also been found to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and downregulating anti-apoptotic proteins like c-FLIP and Mcl-1. mdpi.com

Regulation of Bcl-2 Family Proteins and Caspase Cascade

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining a cell's fate. mdpi.comsemanticscholar.org Magnolol consistently downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, while upregulating the expression of pro-apoptotic proteins like Bax, Bad, and Bcl-XS in various cancer cells. mdpi.commdpi.comnih.govnih.govingentaconnect.comamegroups.orgsemanticscholar.org This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis via the mitochondrial pathway. mdpi.comsemanticscholar.org

The activation of the caspase cascade is a central event in both intrinsic and extrinsic apoptotic pathways. mdpi.comjst.go.jp Magnolol has been shown to induce the cleavage and activation of initiator caspases, particularly caspase-9 (intrinsic pathway), and in some cases, caspase-8 (extrinsic pathway). mdpi.comnih.goviiarjournals.orgamegroups.orgnih.goviiarjournals.org These initiator caspases then activate the executioner caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis, including PARP cleavage. mdpi.comnih.govingentaconnect.comiiarjournals.org

The table below summarizes the effects of magnolol on key proteins involved in the Bcl-2 family and caspase cascade in different cancer cell lines.

| Cancer Cell Line | Magnolol Treatment | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Effect on Caspase-9 | Effect on Caspase-8 | Reference |

|---|---|---|---|---|---|---|---|

| Various cancer types | Not specified | Decreased mdpi.com | Increased mdpi.com | Activated mdpi.com | Activated (via intrinsic pathway) mdpi.com | Activated (via extrinsic pathway in some cases) mdpi.com | mdpi.com |

| Human glioblastoma cells | Not specified | Not specified | Not specified | Activated oncotarget.com | Activated oncotarget.com | Not specified | oncotarget.com |

| NSCLC cells (A549 and CL1-5-F4) | Various concentrations | Not specified | Not specified | Cleavage induced iiarjournals.org | Cleavage induced iiarjournals.org | Cleavage induced iiarjournals.org | iiarjournals.org |

| MCF-7 breast cancer cells | Not specified | Down-regulation ingentaconnect.com | Up-regulation ingentaconnect.com | Caspase-dependent apoptosis ingentaconnect.com | Not specified | Not specified | ingentaconnect.com |

| COLO205 colon cancer cells | 100 µM | Downregulation nih.gov | Not specified | Activation nih.gov | Activation nih.gov | Activation nih.gov | nih.gov |

| HCT-116 colon cancer cells | Not specified | Downregulated nih.gov | Upregulated nih.gov | Cleavage nih.gov | Not specified | Not specified | nih.gov |

| CH27 lung squamous carcinoma cells | 80-100 µM | Decreased Bcl-XLnih.gov | Increased Bad and Bcl-XSnih.gov | Activated nih.gov | Activated nih.gov | Not specified | nih.gov |

| SGC-7901 gastric adenocarcinoma cells | Various concentrations | Down-regulation semanticscholar.org | Up-regulation semanticscholar.org | Activation and cleavage semanticscholar.org | Not specified | Not specified | semanticscholar.org |

| KYSE-150 esophagus cancer cells | 50 µM (48h), 150 µM (24h) | Decreased amegroups.orgnih.gov | Increased amegroups.orgnih.gov | Activated amegroups.orgnih.gov | Activated amegroups.orgnih.gov | Unchanged nih.gov | amegroups.orgnih.gov |

| MKN-45 gastric cancer cells | Magnolol and/or cisplatin | Dramatically reduced mdpi.com | Considerable elevation mdpi.com | Not specified | Not specified | Not specified | mdpi.com |

| TNBC cell lines (MDA-MB-231 and 4T1) | Various concentrations | Inhibited expression of anti-apoptotic proteins (C-FLIP, MCL-1, and XIAP) iiarjournals.org | Not specified | Increased cleaved caspase-3 iiarjournals.org | Increased cleaved caspase-9 iiarjournals.org | Increased cleaved caspase-8 iiarjournals.org | iiarjournals.org |

Cell Cycle Arrest Mechanisms

Abnormal cell cycle regulation is a hallmark of cancer, leading to uncontrolled proliferation. mdpi.com Magnolol has been shown to induce cell cycle arrest in various cancer cell types, which can precede or occur in conjunction with apoptosis. mdpi.commdpi.comphcogj.com Magnolol can trigger cell cycle arrest at different phases, including sub-G1, G0/G1, and G2/M. mdpi.com The specific phase of arrest appears to be dependent on the magnolol concentration and the cancer cell type. mdpi.com

For instance, in bladder cancer cells, lower doses of magnolol (20 and 40 μM) induced G0/G1 arrest, while a higher dose (60 μM) led to G2/M arrest. mdpi.com G0/G1 arrest has been observed with magnolol concentrations typically ranging from 10 to 40 μM in various cancer types, including cholangiocarcinoma, colon cancer, gallbladder cancer, glioblastoma, liver cancer, melanoma, osteosarcoma, and renal cancer. mdpi.com Higher doses (75-100 μM in skin cancer and 80-100 μM in breast cancer) were associated with G2/M arrest. mdpi.com Sub-G1 arrest has also been reported in gastric cancer, liver cancer, lung cancer, oral cancer, and renal cancer, without a clear dose preference, suggesting the influence of cancer type heterogeneity. mdpi.com

Magnolol-induced cell cycle arrest is often associated with the modulation of key cell cycle regulatory proteins. Studies have shown that magnolol can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, while decreasing the expression of cyclins (e.g., cyclin B1) and CDKs (e.g., CDK1) that promote cell cycle progression. mdpi.comnih.govingentaconnect.comoncotarget.comkarger.com For example, magnolol treatment of colon cancer cells resulted in a significant increase in p21 expression. mdpi.comnih.gov

The table below provides examples of magnolol's effects on cell cycle arrest in different cancer cell lines.

| Cancer Cell Line | Magnolol Concentration | Cell Cycle Phase Arrest | Associated Protein Modulation | Reference |

|---|---|---|---|---|

| Various cancer types | Dose-dependent | Sub-G1, G0/G1, and G2/M mdpi.com | Not specified (phase-dependent) mdpi.com | mdpi.com |

| Human glioblastoma cells (U373) | Not specified | Not specified | Promotes p21/Cip1 and p27/Kip1 expression oncotarget.com | oncotarget.com |

| Bladder cancer cells | 20, 40 µM | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Bladder cancer cells | 60 µM | G2/M arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Cholangiocarcinoma cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Colon cancer cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Increased p21 expression mdpi.comnih.gov | mdpi.commdpi.comnih.gov |

| Gallbladder cancer cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Glioblastoma cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Liver cancer cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Melanoma cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Osteosarcoma cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Renal cancer cells | 10-40 µM (typical range) | G0/G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Skin cancer cells | 75-100 µM | G2/M arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Breast cancer cells | 80-100 µM | G2/M arrest mdpi.com | Down-regulation of cyclin B1 and CDK1, up-regulation of p21 and p53 ingentaconnect.com | mdpi.comingentaconnect.com |

| Gastric cancer cells | Not specified | Sub-G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Liver cancer cells | Not specified | Sub-G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Lung cancer cells | Not specified | Sub-G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Oral cancer cells | Not specified | Sub-G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Renal cancer cells | Not specified | Sub-G1 arrest mdpi.com | Not specified mdpi.com | mdpi.com |

| Ovarian cancer cells (SKOV3 and ES-2) | Low concentrations | G0/G1 arrest phcogj.com | Down-regulation of cyclin D1 phcogj.com | phcogj.com |

| NSCLC cells | Dose-dependent | Mitotic phase arrest, G2/M progression inhibited karger.com | Alteration of cell cycle regulators karger.com | karger.com |

| MKN-45 gastric cancer cells | Magnolol or magnolol plus cisplatin | Significant increase in p53 and p21 expression mdpi.com | Not specified mdpi.com | mdpi.com |

| Hepatocellular carcinoma cells (HepG2) | Not specified | G0/G1 arrest dovepress.com | Not specified dovepress.com | dovepress.com |

| SGC-7901 gastric adenocarcinoma cells | Various concentrations | S-phase arrest semanticscholar.org | Not specified semanticscholar.org | semanticscholar.org |

Inhibition of Cellular Migration and Invasion

Cancer cell migration and invasion are critical steps in tumor metastasis. In vitro studies have consistently demonstrated that magnolol can suppress the migratory and invasive capabilities of various cancer cell types. mdpi.commdpi.comnih.gov This effect has been observed in breast cancer, cholangiocarcinoma, colon cancer, esophagus cancer, glioblastoma, liver cancer, myeloma, oral carcinoma, osteosarcoma, ovarian cancer, pancreatic cancer, prostate cancer, and renal cancer. mdpi.com

Magnolol inhibits migration and invasion through various mechanisms, including the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion. mdpi.comiiarjournals.orgamegroups.orgnih.goviiarjournals.orgnih.gov Magnolol has also been shown to suppress the expression of other metastasis-related proteins like uPA and VEGF. iiarjournals.orgnih.goviiarjournals.org

Furthermore, magnolol can inhibit cellular migration and invasion by affecting signaling pathways involved in these processes, such as NF-κB, PI3K/Akt, ERK, and STAT3 signaling. mdpi.comnih.goviiarjournals.orgnih.gov For example, magnolol suppressed invasion and migration in glioblastoma cells by inhibiting STAT3 signaling. aacrjournals.org In hepatocellular carcinoma cells, magnolol inhibited ERK-modulated metastatic potential. nih.gov Magnolol also suppressed epithelial-mesenchymal transition (EMT), a process that enhances migratory and invasive properties, by increasing E-cadherin expression and decreasing N-cadherin and vimentin (B1176767) expression in pancreatic cancer cells. nih.gov

The table below presents examples of magnolol's effects on cancer cell migration and invasion in vitro.

| Cancer Cell Line | Magnolol Treatment | Effect on Migration | Effect on Invasion | Associated Mechanisms/Proteins | Reference |

|---|---|---|---|---|---|

| Various cancer types | Not specified | Restrains mdpi.com | Restrains mdpi.com | Inhibition of MMPs, uPA, NF-κB, PI3K/Akt, MAPK signaling mdpi.comnih.gov | mdpi.comnih.gov |

| Human PC3 cells (prostate cancer) | Not specified | Inhibits oncotarget.com | Inhibits oncotarget.com | Not specified oncotarget.com | oncotarget.com |

| NSCLC cells (A549 and CL1-5-F4) | Various concentrations | Reduced iiarjournals.orgiiarjournals.org | Reduced iiarjournals.orgiiarjournals.org | Reduced EMT, decreased MMP2, MMP9, VEGFA, uPA expression iiarjournals.org | iiarjournals.orgiiarjournals.org |

| Breast cancer cells | Not specified | Suppresses mdpi.com | Suppresses mdpi.com | Inhibiting NF-κB signaling-mediated MMP-9 downregulation mdpi.com | mdpi.com |

| Prostate cancer cells | Not specified | Suppresses mdpi.com | Suppresses mdpi.com | Inhibiting NF-κB signaling-mediated MMP-9 downregulation mdpi.com | mdpi.com |

| Cholangiocarcinoma cells | Not specified | Suppresses mdpi.com | Suppresses mdpi.com | Inhibiting NF-κB signaling-mediated MMP-9 downregulation mdpi.com | mdpi.com |

| Ovarian cancer cells | Not specified | Inhibiting phcogj.com | Not specified | Inhibiting adhesion and MMP activities phcogj.com | phcogj.com |

| Bladder cancer cells (TSGH8301 and T24) | 20 µM (in combination with honokiol) | Inhibited motility frontiersin.org | Not specified | Inhibition of focal adhesive complex, decreased p-FAK, p-paxillin, integrin β1, and integrin β3 frontiersin.org | frontiersin.org |

| Hepatocellular carcinoma cells (HepG2) | 10, 20, 30 µM | Inhibited dovepress.com | Inhibited dovepress.com | Not specified dovepress.com | dovepress.com |

| COLO205 colon cancer cells | Not specified | Not specified | Prevents nih.gov | Reversal of EMT via NF-κB inhibition, reducing MMP-7, -9 and uPA expression nih.gov | nih.gov |

| Glioblastoma multiforme cells | Various doses | Inhibits aacrjournals.org | Inhibits aacrjournals.org | Suppression of STAT3 signaling, diminished MMP9 and uPA aacrjournals.org | aacrjournals.org |

| KYSE-150 esophagus cancer cells | 20 µM | Markedly inhibited amegroups.orgnih.gov | Not specified | Decreased expression of MMP-2 amegroups.orgnih.gov | amegroups.orgnih.gov |

| Pancreatic cancer cells (PANC-1 and AsPC-1) | Non-cytotoxic concentration | Inhibiting nih.gov | Inhibiting nih.gov | Suppressed EMT by increasing E-cadherin and decreasing N-cadherin and vimentin; suppressed TGF-β/Smad pathway nih.gov | nih.gov |

| HCT-116 colon cancer cells | Not specified | Inhibited nih.gov | Inhibited nih.gov | Through AMPK activation nih.gov | nih.gov |

| Hepatocellular carcinoma cells (SK-Hep1) | Various concentrations | Not specified | Inhibited nih.gov | Inhibited ERK-modulated metastatic potential, inhibited NF-ĸB-modulated metastatic potential, reduced MMP-2, MMP-9, and uPA expression nih.gov | nih.gov |

| TNBC cell lines (MDA-MB-231 and 4T1) | Various concentrations | Markedly suppressed iiarjournals.org | Markedly suppressed iiarjournals.org | Reduced MMP-9, MMP-2, UPA, and VEGF; associated with EGFR/JAK/STAT3 inactivation iiarjournals.org | iiarjournals.org |

Angiogenesis Suppression

In vitro studies have demonstrated Magnolol's ability to suppress angiogenesis, the formation of new blood vessels, which is a critical process in various pathological conditions, including tumor progression. Magnolol has been shown to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) and mouse embryonic stem (MES)/embryoid body (EB)-derived endothelial-like cells. mdpi.comspandidos-publications.comnih.gov It also inhibits vascular branch formation in chicken chorioallantoic membrane (CAM) assays. mdpi.com

The anti-angiogenic effects of Magnolol are mediated, at least in part, by targeting the vascular endothelial growth factor receptor (VEGFR)-dependent pathway. mdpi.com Magnolol can act as a VEGFR2 antagonist, attenuating the downstream signaling cascades. nih.gov Furthermore, Magnolol suppresses hypoxia-induced angiogenesis by inhibiting the hypoxia-inducible factor-1α (HIF-1α)/VEGF signaling pathway in human bladder cancer cells. nih.govarvojournals.org Treatment with Magnolol in hypoxic bladder cancer cells inhibited hypoxia-stimulated H2O2 formation, HIF-1α induction (mRNA, protein expression, and transcriptional activity), and VEGF secretion. nih.gov Magnolol also enhanced the degradation of HIF-1α protein and decreased newly-synthesized HIF-1α protein in these cells. nih.gov

Magnolol's anti-angiogenic activity is also associated with the suppression of PECAM expression in differentiated endothelial cells. spandidos-publications.com Additionally, Magnolol can induce apoptosis in mES/EB-derived endothelial-like cells, which is considered a plausible anti-angiogenic mechanism. spandidos-publications.com

Modulation of Intracellular Signaling Pathways

Magnolol exerts its cellular effects by modulating various intracellular signaling pathways crucial for cell proliferation, survival, migration, and inflammation. mdpi.comresearchgate.netnih.govpan.pl

PI3K/Akt/mTOR Signaling Inhibition

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and plays a significant role in cell proliferation and survival. mdpi.comresearchgate.net In vitro studies consistently show that Magnolol inhibits this pathway across various cancer cell types. mdpi.comresearchgate.net Magnolol diminishes the phosphorylation of key components of this cascade, including PI3K, Akt, mTOR, p70S6K, and 4E-BP1. mdpi.comspandidos-publications.comresearchgate.net This inactivation of the PI3K/Akt/mTOR signaling appears to be independent of the cancer type. mdpi.comresearchgate.net

Magnolol can inactivate tyrosine kinase receptors like EGFR and VEGFR2, which are upstream activators of the PI3K/Akt/mTOR pathway. mdpi.comnih.gov It also upregulates PTEN activity, a negative regulator of this cascade. mdpi.com Inhibition of the PI3K/Akt/mTOR pathway is considered a major mechanism responsible for Magnolol-induced tumor growth inhibition and anti-angiogenic effects in endothelial cells. mdpi.comspandidos-publications.comnih.gov In glioma cells, Magnolol induces cytotoxic autophagy by inhibiting the PI3K/AKT/mTOR signaling. nih.gov

MAPK Signaling Pathway Regulation (ERK1/2, MEK1/2)

The MAPK signaling pathway, including ERK1/2, JNK, and p38, is involved in regulating numerous cellular processes, and its dysregulation contributes to aberrant cell behavior. mdpi.comspandidos-publications.com Magnolol has been shown to target MAPK signaling, although its modulating effect (upregulation or downregulation) can vary depending on the cell type and context. mdpi.com

In some cancer cell types, Magnolol activates the MAPK/ERK cascade by increasing ERK phosphorylation, which can provoke apoptosis and cell cycle arrest. mdpi.com Conversely, other studies report that Magnolol can hinder cell survival through the downregulation of the MAPK/ERK cascade. mdpi.com Magnolol has been observed to reduce MEK1/2 and ERK1/2 phosphorylation in Ewing sarcoma cells. nih.gove-century.us In mES/EB-derived endothelial-like cells, Magnolol suppressed the activation of MAPKs, including ERK, JNK, and p38. spandidos-publications.com Magnolol can also block cancer migration and invasion via suppressing ERK and p38 cascades. mdpi.com In vascular smooth muscle cells, Magnolol inhibits proliferation by reducing the expression of Ras, MEK, and ERK1/2. nih.gov

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway plays a fundamental role in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is linked to various diseases, including cancer. mdpi.comresearchgate.netfrontiersin.org Magnolol has been shown to modulate NF-κB signaling. mdpi.comresearchgate.netnih.govpan.pl

Magnolol can diminish NF-κB activation by downregulating the phosphorylation of p65 and IκBα. mdpi.comresearchgate.net This is considered a primary anti-metastatic signaling mechanism of Magnolol in various cancer types. mdpi.com Magnolol suppresses NF-κB activity in a dose-dependent manner. nih.gov It can block TNF-alpha-induced NF-κB activation in different cell types. researchgate.net Magnolol also inhibits the nuclear translocation and phosphorylation of the p65 subunit of NF-κB. researchgate.net Furthermore, Magnolol affects the expression of NF-κB target genes involved in apoptosis, cell cycle regulation, metastasis, angiogenesis, and inflammation. mdpi.com

Magnolol's anti-inflammatory effects can be mediated by blocking the activation of NF-κB and MAPKs signaling pathways. pan.pl In colorectal cancer cells, Magnolol suppresses NF-κB activation through the inhibition of PKCδ signaling transduction. nih.gov

JAK/STAT3 Signal Transduction Pathway Inhibition

The JAK/STAT3 signaling pathway is involved in cell proliferation, survival, and differentiation, and its constitutive activation is observed in various cancers and inflammatory conditions. iiarjournals.orgnih.gov In vitro studies indicate that Magnolol can inhibit the JAK/STAT3 pathway. mdpi.comnih.gove-century.usiiarjournals.orgnih.govfrontiersin.org

Magnolol has been shown to reduce STAT3 phosphorylation in Ewing sarcoma cells. nih.gove-century.us It can also decrease the phosphorylation of EGFR, JAK, and STAT3 in triple-negative breast cancer cells, suggesting that its effects on invasion and migration may be associated with the inactivation of signaling mediated by these proteins. iiarjournals.org Magnolol can selectively inhibit the phosphorylation of JAK2 and STAT3. nih.govfrontiersin.org It has been reported that Magnolol selectively antagonizes p-STAT3 and slightly decreases p-STAT4. nih.gov Magnolol can also antagonize both STAT3 nucleus location and transcription activity and has a high affinity with STAT3, potentially binding at the SH2 domain. nih.gov Inhibition of the JAK2/STAT3 signaling pathway is implicated in Magnolol's ability to attenuate cardiac hypertrophy and fibrosis in in vitro models. frontiersin.org

Neurobiological Receptor Interactions

Magnolol has been shown to interact with neurobiological receptors, particularly the GABAA receptor complex. nih.govfrontiersin.orgnih.govfrontiersin.org

Magnolol is a positive allosteric modulator of both synaptic and extra-synaptic GABAA receptors. nih.gov It can enhance GABAergic neurotransmission in hippocampal dentate granule neurons. nih.govfrontiersin.org Magnolol increases the binding sites and affinity of the GABAA receptor for GABA or GABAA receptor agonists, thereby enhancing chloride influx. nih.gov It also selectively increases the expression of the GABAA receptor α-subunit. nih.gov Studies using in vitro models of epilepsy, such as the low-Mg2+ model in hippocampal slices, have shown that Magnolol can decrease spontaneous epileptiform discharges. nih.gov

Magnolol has also been identified as a partial agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. frontiersin.org

Cannabinoid Receptor Binding (CB1, CB2)Magnolol has shown binding affinity for cannabinoid receptors, specifically CB1 and CB2, in in vitro radioligand binding assays.nih.govusda.govresearchgate.netnih.govStudies using Magnolia grandiflora seed extract and its isolated neolignans, including magnolol, indicated higher binding to cannabinoid receptors compared to opioid receptors.nih.govusda.govnih.govMagnolol displayed selective affinity towards the CB2 receptor compared to the CB1 receptor.nih.govusda.govresearchgate.netIn cAMP accumulation studies, magnolol behaved as a partial agonist with selectivity for the CB2 subtype.nih.govacs.org

In vitro Binding Affinities of Magnolol for Cannabinoid Receptors

| Receptor | Ki (µM) | EC50 (µM) | Agonist/Antagonist | Reference |

| CB1 | 3.19 nih.gov | >10 nih.gov | Full Agonist nih.gov | nih.gov |

| CB1 | 17.82 nih.govusda.gov | nih.govusda.gov | ||

| CB2 | 1.44 nih.gov | 3.28 nih.govacs.org | Partial Agonist nih.gov | nih.govacs.org |

| CB2 | 1.4 nih.govusda.gov | nih.govusda.gov |

Impact on Cellular MetabolismIn vitro investigations have indicated that magnolol can impact cellular metabolism. Studies on rat pancreatic β-cells exposed to methylglyoxal (B44143) (MGO) showed that magnolol administration increased insulin (B600854) secretion, decreased cell apoptosis, and increased cell viability.mdpi.comnih.govMagnolol also increased the expression of genes crucial for β-cell survival and function, such as insulin 2 and pancreatic and duodenal homeobox 1 (PDX1).mdpi.comnih.govFurthermore, magnolol increased the levels of AMPK phosphorylation, SIRT1, and PGC1α in these cells.nih.govMagnolol has also been shown to affect lipid metabolism in adipocytes, decreasing lipid content and the expression of lipogenic markers like sterol regulatory element binding transcription factor 1 or FAS.mdpi.comIn human prostate cancer cells, magnolol exposure decreased the protein expression of ornithine decarboxylase, a key regulator in polyamine biosynthesis, and affected other proteins involved in polyamine metabolism.ffhdj.comIt also significantly decreased the expression of the R2 subunit of ribonucleotide reductase, associated with DNA synthesis.ffhdj.comMagnolol has also been shown to alter the expression of insulin-like growth factor-1 (IGF-1) and associated binding proteins (IGFBPs) in human prostate cancer cells, affecting proteins involved in cellular growth and metabolism.iiarjournals.org

Glucose Uptake Stimulation in Adipocytes

In vitro studies have demonstrated that magnolol can stimulate glucose uptake in adipocytes, suggesting a potential role in glucose homeostasis at the cellular level. Research using murine 3T3-L1 adipocytes and adipocytes derived from human or murine sources has shown that magnolol promotes glucose uptake in a concentration-dependent manner caldic.commdpi.comresearchgate.netnih.gov.

The mechanism underlying this effect is linked to the insulin signaling pathway. Magnolol has been reported to enhance adipocyte differentiation in 3T3-L1 cells and C3H10T1/2 cells, inducing the expression of key adipogenic transcription factors such as C/EBPδ, C/EBPα, and PPARγ2 in the early stages of adipogenesis researchgate.net. Furthermore, during differentiation, it induces the expression of PPARγ target genes, including aP2, LPL, and adiponectin researchgate.net.

Magnolol's ability to enhance glucose uptake is also associated with its influence on glucose transporter 4 (GLUT4), a key protein responsible for insulin-stimulated glucose uptake in adipocytes and muscle cells. Studies indicate that magnolol can increase GLUT4 mRNA and protein levels, as well as promote GLUT4 translocation to the plasma membrane researchgate.net. This effect is thought to be mediated, at least in part, through the activation of PPARγ researchgate.net.

Additionally, magnolol has been identified as an inhibitor of protein tyrosine phosphatase-1B (PTP1B), an enzyme that acts as a negative regulator of the insulin signaling pathway nih.gov. By inhibiting PTP1B, magnolol can enhance the phosphorylation of the insulin receptor β-subunit (IRβ) in response to insulin stimulation, further contributing to improved insulin signaling and subsequent glucose uptake mdpi.comnih.gov.

Table 1: In Vitro Effects of Magnolol on Glucose Uptake in Adipocytes

| Cell Type | Observed Effect on Glucose Uptake | Proposed Mechanism(s) | Reference |

| Murine 3T3-L1 adipocytes | Enhanced (dose-dependent) | PPARγ activation, increased GLUT4 expression/translocation, PTP1B inhibition | mdpi.comresearchgate.netnih.gov |

| Human/Murine adipocytes | Promoted (concentration-dependent) | Involvement in insulin signaling pathway | mdpi.comnih.gov |

| Murine 3T3-F442A preadipocytes | Dose-dependent uptake of 2-NBDG | Influence on insulin-sensitive cells | nih.gov |

Note: This table summarizes key findings from in vitro studies on magnolol's effects on glucose uptake in adipocytes. The mechanisms listed are based on the cited research.

Fatty Acid Synthase Activity Modulation

In vitro investigations have also explored the impact of magnolol on fatty acid synthesis, particularly focusing on its modulation of fatty acid synthase (FAS) activity. Research using HepG2 cells, a human liver cancer cell line often used to study hepatic lipid metabolism, has shown that magnolol can reduce hepatic lipogenesis researchgate.netmdpi.com.

Magnolol achieves this by attenuating the expression and activity of key enzymes and transcription factors involved in de novo lipogenesis. Specifically, studies have demonstrated that magnolol treatment leads to a reduction in the protein expression levels of sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) researchgate.netmdpi.com. SREBP-1c is a major transcription factor that regulates the synthesis of fatty acids and cholesterol, activating enzymes like acetyl-CoA carboxylase (ACC) and FAS mdpi.com.

By inhibiting SREBP-1c activation, magnolol subsequently reduces the expression of its downstream targets, including FAS researchgate.netmdpi.com. This modulation contributes to a decrease in fatty acid synthesis within the cells. The AMPK signaling pathway has also been implicated in the mechanism by which magnolol regulates lipid biosynthesis, potentially by influencing SREBP-1c and FAS levels nih.govmdpi.com.

Table 2: In Vitro Effects of Magnolol on Fatty Acid Synthesis in HepG2 Cells

| Cell Type | Treatment Context | Observed Effect | Key Modulated Factors | Reference |

| HepG2 cells | Palmitic acid (PA)-stimulated or LXRα ligand-treated | Reduced hepatic lipogenesis | Decreased SREBP-1c and FAS protein levels | researchgate.netmdpi.comnih.gov |

| HepG2 cells | Treated with LXRα ligand (T090 or GW3965) | Prevented upregulation of lipogenic gene expression | ACC, SCD-1, FAS | nih.gov |

Note: This table summarizes key findings from in vitro studies on magnolol's effects on fatty acid synthesis in HepG2 cells.

Effects on Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of various vascular diseases, including atherosclerosis and restenosis following angioplasty. In vitro studies have investigated the effects of magnolol on VSMC proliferation and migration, revealing inhibitory properties scienceopen.commdpi.comresearchgate.net.

Magnolol has been shown to inhibit the proliferation of VSMCs induced by various stimuli, such as thrombin or platelet-derived growth factor (PDGF) scienceopen.commdpi.com. The mechanisms involved are multifaceted and include the modulation of several signaling pathways and cell cycle regulators.